1-(2-pyridinyl)-1H-benzimidazole
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Description
Synthesis Analysis
The synthesis of compounds similar to “1-(2-pyridinyl)-1H-benzimidazole” has been reported. For instance, a family of 3-aryl-4-(2,2-dicyanovinyl)-1-(2-pyridinyl)pyrazoles have been synthesized in 58−66% overall yield, by a three-step synthesis sequence .Chemical Reactions Analysis
Again, while specific chemical reactions involving “1-(2-pyridinyl)-1H-benzimidazole” are not available, related compounds have been studied. For instance, 1-cycloalkyl-1-(2’-pyridinyl)-methanolato ligand containing ruthenium catalysts were tested for their activity and selectivity in 1-octene metathesis reaction .Safety And Hazards
Future Directions
Future research directions could involve gaining a deeper understanding of the mechanism of action of “1-(2-pyridinyl)-1H-benzimidazole” and similar compounds. For instance, ongoing experiments are looking at the formation of four-coordinate boron(III) complexes in the reaction of 1-(2-pyridinyl)pyrazol-5-one derivatives with arylboronic acids in basic media .
properties
IUPAC Name |
1-pyridin-2-ylbenzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3/c1-2-6-11-10(5-1)14-9-15(11)12-7-3-4-8-13-12/h1-9H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTJWSSVLQJKPTJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CN2C3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70357371 |
Source
|
Record name | 1-(2-pyridinyl)-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70357371 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.22 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
26.3 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID47195455 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-(2-pyridinyl)-1H-benzimidazole | |
CAS RN |
25660-37-1 |
Source
|
Record name | 1-(2-pyridinyl)-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70357371 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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